molecular formula C9H16FNO2 B1476466 2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid CAS No. 2098024-07-6

2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid

Cat. No.: B1476466
CAS No.: 2098024-07-6
M. Wt: 189.23 g/mol
InChI Key: XOUCHZILKDHQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H16FNO2 and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its interactions with biological targets, which could lead to therapeutic applications in various fields, including oncology and neurology.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the alkylation of piperidine with 2-fluoroethyl bromide followed by carboxylation with chloroacetic acid. The final product can be converted into its hydrochloride salt for enhanced stability and solubility in biological assays. The structural formula can be represented as follows:

C12H16FN1O2\text{C}_{12}\text{H}_{16}\text{F}\text{N}_{1}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the fluorine atom enhances the compound's binding affinity, potentially affecting various signaling pathways. The piperidine ring contributes to the compound's structural stability, enabling it to participate in diverse biological interactions .

Therapeutic Potential

Research indicates that this compound may exhibit significant therapeutic effects, particularly in cancer treatment and neurological disorders. Its potential applications include:

  • Cancer Therapy : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results .
  • Neurological Disorders : The compound may also play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease. Its action as an acetylcholinesterase inhibitor has been noted, suggesting potential for improving cognitive function .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)22.68Significant loss of viability
FaDu (Head and Neck)18.23Induction of apoptosis
B16F10 (Melanoma)29.34Inhibition of cell proliferation

These findings suggest that the compound possesses selective toxicity towards cancer cells while sparing normal cells .

Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound leads to increased levels of phosphorylated H2AX and cleaved PARP1 in treated cells, indicating activation of DNA damage response pathways. This effect is comparable to established chemotherapeutic agents such as Olaparib .

Properties

IUPAC Name

2-[4-(2-fluoroethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c10-4-1-8-2-5-11(6-3-8)7-9(12)13/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUCHZILKDHQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 3
2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 5
2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid
Reactant of Route 6
2-(4-(2-Fluoroethyl)piperidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.